Cross-Resistance in MTX-Resistant Cancer Cells
In MTX-resistant human tumor cell lines with up to 550-fold elevated DHFR levels, homofolic acid (the parent compound of the homofolate series) exhibited only minor cross-resistance, in stark contrast to other antifolates such as trimetrexate and metoprine [1]. This finding supports the hypothesis that DHHF, as a DHFR substrate rather than inhibitor, circumvents the primary MTX resistance mechanism of DHFR overexpression.
| Evidence Dimension | Cross-resistance magnitude in DHFR-overexpressing MTX-resistant cells |
|---|---|
| Target Compound Data | Homofolic acid: minor cross-resistance in RAJI/MTX-R cells (290-fold MTX-resistant, 550-fold DHFR-overexpressed) |
| Comparator Or Baseline | Metoprine and trimetrexate: significant cross-resistance in DHFR-overexpressing lines; CB3717: 5- to 15-fold cross-resistance in highly MTX-resistant RAJI/MTX-R and WI-L2/m4 cells |
| Quantified Difference | Minor cross-resistance (homofolic acid) vs. significant cross-resistance (trimetrexate, metoprine) vs. 5- to 15-fold cross-resistance (CB3717) |
| Conditions | Human lymphoma (RAJI, CCRF-CEM, WI-L2) and osteosarcoma (TE-85, MG-63, SAOS-2) cell lines; MTX resistance induced by stepwise concentration escalation in vitro |
Why This Matters
Researchers investigating MTX-resistant cancer models require compounds that bypass DHFR-mediated resistance, and DHHF's minimal cross-resistance profile in DHFR-overexpressing lines makes it a strategically essential tool compound for such studies.
- [1] Diddens H, Niethammer D, Jackson RC. Patterns of cross-resistance to the antifolate drugs trimetrexate, metoprine, homofolate, and CB3717 in human lymphoma and osteosarcoma cells resistant to methotrexate. Cancer Res. 1983;43(11):5286-5292. View Source
